Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is an organic compound with the molecular formula C14H11F2NO3. It is a derivative of pyridine, featuring a 3,4-difluorobenzyl group attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and methyl 3-aminocrotonate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted benzyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylate: A structurally similar compound with a pyrrolidine ring instead of a pyridine ring.
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Another similar compound with a pyrimidine ring.
Uniqueness
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the 3,4-difluorobenzyl group and the pyridine ring.
Properties
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUDERXXFMKEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377520 | |
Record name | Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242797-16-6 | |
Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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